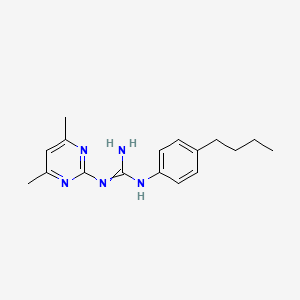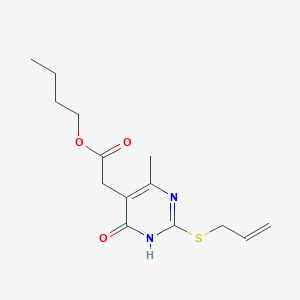
N'-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine typically involves the following steps:
-
Formation of the Butylphenyl Intermediate:
- Starting with 4-butylaniline, the compound is nitrated to form 4-butyl-2-nitroaniline.
- Reduction of the nitro group yields 4-butyl-1,2-diaminobenzene.
-
Synthesis of the Dimethylpyrimidinyl Intermediate:
- 4,6-dimethylpyrimidine-2-amine is synthesized from 2,4,6-trimethylpyrimidine through selective demethylation.
-
Coupling Reaction:
- The butylphenyl intermediate is reacted with the dimethylpyrimidinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final guanidine compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butylphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinyl ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the butyl group can yield 4-butylbenzoic acid.
- Reduction of the pyrimidinyl ring can produce 4,6-dimethyl-1,2,3,4-tetrahydropyrimidine derivatives.
- Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or biological effect. This could involve the modulation of signaling pathways, such as the MAPK/ERK pathway in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine can be compared with other guanidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both butylphenyl and dimethylpyrimidinyl groups in N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine provides a unique combination of hydrophobic and electronic properties, making it distinct from other guanidine derivatives. This uniqueness can influence its binding affinity and specificity towards certain biological targets, enhancing its potential applications in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
332073-85-5 |
|---|---|
Molekularformel |
C17H23N5 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C17H23N5/c1-4-5-6-14-7-9-15(10-8-14)21-16(18)22-17-19-12(2)11-13(3)20-17/h7-11H,4-6H2,1-3H3,(H3,18,19,20,21,22) |
InChI-Schlüssel |
BWRDWZMTGISINW-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624626.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624635.png)

![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624646.png)

![2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol](/img/structure/B11624661.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide](/img/structure/B11624666.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11624671.png)
![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![2-{4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl}-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11624686.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624687.png)
![Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624689.png)
![dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624700.png)
